Methyl-4-azidobenzoylaminoacetimidate
Description
Methyl-4-azidobenzoylaminoacetimidate is a synthetic organic compound featuring a benzoyl group substituted with an azide (-N₃) at the para position, an aminoacetimidate moiety, and a methyl ester.
Properties
CAS No. |
75221-89-5 |
|---|---|
Molecular Formula |
C10H12ClN5O2 |
Molecular Weight |
269.69 g/mol |
IUPAC Name |
methyl 2-[(4-azidobenzoyl)amino]ethanimidate;hydrochloride |
InChI |
InChI=1S/C10H11N5O2.ClH/c1-17-9(11)6-13-10(16)7-2-4-8(5-3-7)14-15-12;/h2-5,11H,6H2,1H3,(H,13,16);1H |
InChI Key |
HPJGGJKSFWMQDX-UHFFFAOYSA-N |
SMILES |
COC(=N)CNC(=O)C1=CC=C(C=C1)N=[N+]=[N-].Cl |
Canonical SMILES |
COC(=N)CNC(=O)C1=CC=C(C=C1)N=[N+]=[N-].Cl |
Synonyms |
MABAI methyl-4-azidobenzoylaminoacetimidate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl-4-azidobenzoylaminoacetimidate to compounds with shared functional groups or applications, based on evidence provided:
Table 1: Structural and Functional Group Comparisons
Key Observations
Reactivity and Applications Azide vs. Bromomethyl: The azide group in this compound likely enables click chemistry, contrasting with the bromomethyl group in 4-(Bromomethyl)benzaldehyde, which is used for nucleophilic substitutions . Aminoacetimidate vs. Acetamido: The aminoacetimidate moiety may offer enhanced stability compared to acetamido groups (e.g., in Methyl 4-acetamido-2-hydroxybenzoate), which are prone to hydrolysis under acidic/basic conditions .
Safety and Toxicity No toxicological data exists for this compound. However, azides are generally explosive under certain conditions, necessitating caution absent direct safety studies .
Structural and Crystallographic Insights Compounds like 4-(Dimethylamino)benzohydrazide exhibit hydrogen-bonded networks critical for crystal engineering . This compound’s azide and imidate groups may form distinct supramolecular interactions.
Table 2: Hypothetical Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
